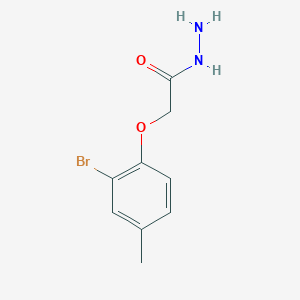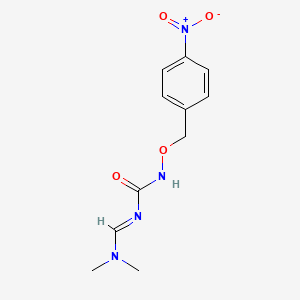
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a novel organic compound known for its unique structure and potential applications in various scientific domains. This compound integrates the structural motifs of cyclopropyl and oxalamide, paired with a dihydroisoquinoline ring, which contributes to its distinctive chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves a multi-step organic synthesis process. The starting materials might include cyclopropylamine, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine, and oxalic acid derivatives. The reaction conditions often require controlled temperatures, appropriate solvents like dichloromethane, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production might leverage continuous flow techniques to enhance yield and reduce reaction times. Automated synthesis machines equipped with precise control over temperature and mixing parameters could further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several reactions:
Oxidation: Likely to affect the dihydroisoquinoline ring or the pyrrole ring, leading to the formation of ketones or other oxidized derivatives.
Reduction: Possible at the oxalamide functional group or the nitrogen-containing rings, resulting in amine derivatives.
Substitution: The cyclopropyl group and the pyrrole ring can undergo nucleophilic or electrophilic substitutions depending on the reagents and conditions used.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminium hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions are commonly employed. Conditions can range from mild to vigorous depending on the desired product and the specific reaction pathway.
Major Products Formed
Oxidation Products: Ketones or aldehydes from the oxidation of the nitrogen-containing rings.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Halogenated derivatives or other substituted forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has found its place in various research fields:
Chemistry: As a building block for the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in polymer chemistry.
Wirkmechanismus
The compound's effects are mediated by its interaction with specific molecular targets. The dihydroisoquinoline and pyrrole rings may bind to enzyme active sites or receptor proteins, altering their function. The cyclopropyl group, due to its strain and reactivity, can facilitate unique binding interactions or chemical transformations within biological systems.
Vergleich Mit ähnlichen Verbindungen
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is distinctive due to its combined structural motifs. Similar compounds include:
N1-cyclopropyl-N2-ethyloxalamide
N1-cyclopropyl-N2-(3,4-dihydroisoquinolin-2(1H)-yl)oxalamide
What sets it apart is the specific arrangement and functional groups, offering unique properties and applications that similar compounds might not exhibit.
This thorough overview should help you get to grips with this compound. Quite the tongue-twister, isn't it?
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJGLTXURKACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)


![(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one](/img/structure/B2377301.png)
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)
![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2377310.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)

